N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide
Description
N-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzamide core linked to a dimethylaminoethyl side chain modified with a 1-methylpyrrole substituent. This structural framework confers unique physicochemical properties, including moderate lipophilicity (logP ~2.5–3.0) and a molecular weight of ~447.5 g/mol.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-21(2)15(14-8-7-9-22(14)3)12-20-19(23)13-10-16(24-4)18(26-6)17(11-13)25-5/h7-11,15H,12H2,1-6H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGLXALVXQSFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 3,4,5-Trimethoxybenzoic Acid
The carboxylic acid precursor undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at reflux (40–60°C). Catalytic dimethylformamide (DMF) accelerates the reaction, achieving >95% conversion within 3 hours.
Critical Parameters
- Solvent polarity: Dichloromethane > toluene > ether (reactivity inversely correlates with dielectric constant)
- Stoichiometry: 1.2–1.5 equivalents chlorinating agent
- Purity: Acid must be rigorously dried to avoid hydrolysis side reactions
Preparation of 2-(Dimethylamino)-2-(1-Methyl-1H-Pyrrol-2-yl)ethylamine
Pyrrole Core Synthesis via BMTNE Condensation
The 1-methylpyrrole moiety is synthesized using bis(methylthio)nitroethylene (BMTNE) as a key building block. Reacting BMTNE (1 mmol) with methylamine (2 eq) in ethanol at reflux yields the substituted pyrrole intermediate (Fig. 1).
Reaction Mechanism
- Nucleophilic attack : Methylamine attacks BMTNE’s electrophilic carbon, displacing methylthio groups.
- Cyclization : Intramolecular dehydration forms the pyrrole ring.
- Aromatization : Elimination of nitro groups generates the aromatic system.
Optimization Data
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 78 | 92 |
| Acetonitrile | 82 | 85 |
| Water | 100 | 68 |
Ethanol provides optimal balance between solubility and reaction kinetics.
Introduction of Dimethylaminoethyl Side Chain
The amine side chain is installed via reductive amination:
- Condense pyrrole-2-carbaldehyde with dimethylamine in methanol.
- Reduce the resulting imine with sodium cyanoborohydride (NaBH₃CN) at pH 5–6.
Key Considerations
- pH Control : Acidic conditions (acetic acid buffer) prevent over-reduction of the pyrrole ring.
- Steric Effects : Bulkier amines require longer reaction times (24–48 hours).
Amide Bond Formation Strategies
Classical Coupling with DCC/HOBt
A standard approach employs N,N-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane:
- Activate 3,4,5-trimethoxybenzoyl chloride with DCC (1.1 eq) at 0°C.
- Add HOBt (1.05 eq) to suppress racemization.
- React with the amine component (1 eq) at room temperature for 12 hours.
Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexanes).
Sustainable Thioester-Mediated Coupling
An alternative method utilizes S-(2-pyridyl) thioesters under micellar catalysis:
- Generate the thioester from 3,4,5-trimethoxybenzoic acid using diphenylphosphoryl azide (DPPA).
- React with the amine in 2 wt% TPGS-750-M/H₂O at 45°C for 16 hours.
Advantages
Comparative Data
| Method | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC/HOBt | DCM | 25 | 82 |
| Thioester | TPGS/H₂O | 45 | 89 |
Purification and Characterization
Chromatographic Separation
Crude product is purified via gradient elution (hexanes → ethyl acetate) on silica gel. The target compound elutes at Rf 0.50 in 1:1 ethyl acetate/hexanes.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.28 (s, 2H, aromatic), 6.85 (m, 2H, pyrrole), 3.90 (s, 9H, OCH₃), 2.45 (s, 6H, N(CH₃)₂).
- HRMS : m/z calcd for C₂₁H₂₉N₃O₄ [M+H]⁺ 388.2101, found 388.2098.
Industrial-Scale Considerations
Catalytic Recycling in Thioester Routes
The TPGS-750-M/H₂O system allows ≥5 reuses without significant yield drop (85% → 82% after 5 cycles).
Waste Minimization
Process mass intensity (PMI) for thioester method (0.94) is 40% lower than classical coupling (PMI = 1.56).
Chemical Reactions Analysis
Types of Reactions: N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Impact of Structural Variations on Activity
Side Chain Modifications
- Dimethylaminoethyl vs. Pyrrolidinylethyl: The dimethylaminoethyl group in the target compound enhances solubility compared to pyrrolidinylethyl analogs (e.g., ), which exhibit reduced potency (IC₅₀ >10 μM) due to increased steric hindrance .
- Hydrazine Linkers : Compounds with hydrazine linkers () show improved cytotoxicity (IC₅₀ ~2.5 μM) by facilitating β-tubulin binding, a mechanism absent in the target compound’s current dataset .
Aromatic and Heterocyclic Additions
- Quinoline vs. Benzamide Cores: Quinoline-based analogs () exhibit weaker activity due to reduced compatibility with tubulin’s colchicine-binding site, highlighting the benzamide core’s superiority in microtubule disruption .
- Furan and Cyanophenyl Substituents: These groups in and enhance π-π stacking with hydrophobic pockets in β-tubulin, a feature absent in the target compound’s 1-methylpyrrole group .
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility (predicted logS ~-4.5) compared to morpholinomethyl-quinoline derivatives (logS ~-5.8) .
- Metabolic Stability : The 1-methylpyrrole group may reduce CYP3A4-mediated metabolism relative to furan-containing analogs, which are prone to oxidative degradation .
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a trimethoxybenzamide structure, which is linked to a dimethylamino group and a pyrrole ring. This unique structure is believed to contribute to its diverse biological activities.
1. Anticancer Properties
Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer activity. For instance, benzamide derivatives have shown promising results against various human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Similar Benzamide Derivative | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
2. Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus (MRSA) | 18 |
| Escherichia coli | 15 |
3. Neuropharmacological Effects
The dimethylamino group suggests potential central nervous system activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine receptors.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed through flow cytometry analysis.
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against common pathogenic bacteria. The results showed substantial antibacterial activity, particularly against MRSA strains, suggesting its potential as a therapeutic agent in treating resistant infections.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Triggering intrinsic apoptotic pathways in cancer cells.
- Antibacterial Mechanism : Interfering with bacterial cell wall synthesis or function.
- Neurotransmitter Modulation : Potentially acting as an agonist or antagonist at various receptor sites.
Q & A
Q. What are the critical steps and challenges in synthesizing N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide?
The synthesis involves multi-step organic reactions, including condensation of the benzamide core with a dimethylamino-pyrrole moiety. Key challenges include controlling regioselectivity during pyrrole substitution and ensuring high yields while avoiding side reactions. Reaction conditions (e.g., temperature, pH, solvent choice) must be tightly optimized; dimethyl sulfoxide (DMSO) and acetonitrile are common solvents. Purification via High-Performance Liquid Chromatography (HPLC) is essential to isolate the final compound with >95% purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzamide core, methoxy groups, and pyrrole substitution patterns. Mass spectrometry (MS) confirms the molecular weight (361.4 g/mol). High-Performance Liquid Chromatography (HPLC) monitors purity, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?
In vitro assays such as enzyme inhibition studies (e.g., kinases, cyclooxygenases) and cytotoxicity screens (e.g., MTT assays on cancer cell lines like HepG2) are standard. Dose-response curves and IC₅₀ calculations provide initial activity profiles. Target engagement can be validated via surface plasmon resonance (SPR) or fluorescence polarization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different cell lines?
Discrepancies may arise from cell-specific uptake mechanisms or off-target effects. To address this:
Q. What strategies optimize the compound’s synthetic yield while maintaining stereochemical fidelity?
- Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry during pyrrole alkylation.
- Use Design of Experiments (DoE) to model interactions between variables (temperature, solvent polarity, catalyst loading).
- Monitor intermediates in real-time via inline FTIR or Raman spectroscopy to abort failed reactions early .
Q. How does the compound’s three-dimensional conformation influence its interaction with biological targets?
X-ray crystallography (as demonstrated for structurally similar naphthyridinone derivatives) reveals key binding motifs. For example, the dimethylamino group may adopt a chair-like conformation, enabling π-π stacking with aromatic residues in enzyme active sites. Molecular dynamics simulations (50–100 ns trajectories) can predict conformational flexibility and solvation effects .
Q. What methodologies are suitable for analyzing conflicting data on metabolic stability in preclinical models?
- Compare hepatic microsomal stability assays (human vs. rodent) to identify species-specific metabolism.
- Use LC-MS/MS to detect phase I/II metabolites and identify metabolic soft spots.
- Apply CRISPR-Cas9-engineered cytochrome P450 isoforms to pinpoint enzymes responsible for degradation .
Methodological Considerations
Q. How should researchers design experiments to evaluate synergistic effects with existing therapeutics?
- Use combination index (CI) analysis via the Chou-Talalay method, testing fixed-ratio dilutions with standard drugs (e.g., cisplatin for cancer).
- Mechanistic synergy can be probed via RNA sequencing to identify overlapping pathway perturbations.
- In vivo xenograft models with dual-treatment cohorts validate efficacy and toxicity .
Q. What advanced techniques characterize the compound’s solid-state properties and formulation stability?
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and polymorph transitions.
- Dynamic vapor sorption (DVS) evaluates hygroscopicity.
- Accelerated stability studies (40°C/75% RH for 6 months) guide excipient selection for amorphous solid dispersions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
